molecular formula C16H24BNO2 B2502166 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine CAS No. 1036990-23-4

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

Cat. No.: B2502166
CAS No.: 1036990-23-4
M. Wt: 273.18
InChI Key: NECJDNOVQJOGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is an organic compound that features a benzyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves the following steps:

  • Formation of the Boronate Ester: : The starting material, 4-bromobenzyl azetidine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Purification: : The crude product is purified using column chromatography to isolate the desired boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine can undergo various chemical reactions, including:

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol using reagents like hydrogen peroxide or sodium perborate.

    Reduction: The azetidine ring can be reduced under hydrogenation conditions to form the corresponding amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronate ester.

    Amines: From reduction of the azetidine ring.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine in cross-coupling reactions involves the following steps:

    Activation of the Palladium Catalyst: The palladium catalyst is activated by the base, forming a palladium(0) species.

    Oxidative Addition: The palladium(0) species undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.

    Transmetalation: The boronate ester transfers its aryl group to the palladium(II) complex.

    Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an azetidine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine: Similar structure but with a benzylamine group.

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is unique due to the presence of the azetidine ring, which can impart different reactivity and properties compared to other boronate esters. This uniqueness makes it valuable in the synthesis of specific target molecules that require the azetidine moiety.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-13(7-9-14)12-18-10-5-11-18/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECJDNOVQJOGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.